6-Aminonaphthalene-2-sulfonic acid

Description

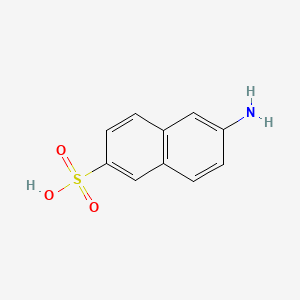

Structure

3D Structure

Properties

IUPAC Name |

6-aminonaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMRCUIXRUXGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58306-86-8 (mono-hydrochloride salt), 70682-62-1 (mono-ammonium salt) | |

| Record name | 6-Aminonaphthalene-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4044743 | |

| Record name | 6-Aminonaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-00-5, 52365-47-6 | |

| Record name | 6-Amino-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminonaphthalene-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6Or7)-aminonaphthalene-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Broenner's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Broenner's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Aminonaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (6or7)-aminonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYLAMINE-6-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K80BTS68A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Aminonaphthalene-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific professional, this guide delves into the essential technical details of 6-aminonaphthalene-2-sulfonic acid. Known also by its common name, Brönner's acid, this compound is a pivotal intermediate in synthetic chemistry, with significant applications ranging from the production of azo dyes to its emerging role as a scaffold in the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on the practical insights required for laboratory and developmental work.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

CAS Number: 93-00-5[1]

This organic compound is structurally characterized by a naphthalene core substituted with an amino group at the 6-position and a sulfonic acid group at the 2-position. This specific substitution pattern is crucial to its reactivity and utility in various chemical syntheses.

Synonyms: Brönner's acid, 2-Amino-6-sulfonaphthalene, 2-Naphthylamine-6-sulfonic acid[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, application, and the design of synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃S | [1] |

| Molecular Weight | 223.25 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Water Solubility | 0.12 g/L at 20°C | [3] |

| pKa | Data not readily available | |

| Melting Point | Decomposes | |

| Density | ~1.5 g/cm³ |

Note: Some physical properties like pKa and an exact melting point are not consistently reported in publicly available literature, suggesting that the compound decomposes before melting.

Synthesis of this compound: The Bucherer Reaction

The primary industrial and laboratory synthesis of this compound is achieved through the Bucherer reaction . This versatile and reversible reaction converts a naphthol to a naphthylamine in the presence of ammonia and a bisulfite.[4]

The starting material for the synthesis of this compound is 2-hydroxynaphthalene-6-sulfonic acid . The reaction proceeds by the nucleophilic substitution of the hydroxyl group with an amino group.

Mechanism of the Bucherer Reaction

The mechanism of the Bucherer reaction is a well-established example of addition-elimination on a naphthalene system. The key steps involve the temporary dearomatization of the naphthalene ring, facilitating the substitution.

Caption: A simplified workflow of the Bucherer reaction for the synthesis of this compound.

Experimental Protocol for Synthesis

-

Reaction Setup: In a pressure-rated reactor, charge 2-hydroxynaphthalene-6-sulfonic acid and an aqueous solution of ammonium bisulfite.

-

Addition of Ammonia: Add aqueous ammonia to the reactor. The concentration and molar excess of ammonia and bisulfite are critical parameters to control.

-

Heating: Seal the reactor and heat it to a temperature typically in the range of 150-180°C. The reaction is usually carried out under pressure.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC, to determine the consumption of the starting material.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product, this compound, can be isolated by acidification, which causes it to precipitate out of the solution due to its low solubility in acidic aqueous media.

-

Purification: The crude product can be further purified by recrystallization from hot water.

Applications in Research and Development

The unique structure of this compound, possessing both a nucleophilic amino group and a water-solubilizing sulfonic acid group, makes it a valuable building block in several areas of chemical science.

Intermediate for Azo Dyes

The most prominent application of this compound is as a precursor in the synthesis of azo dyes. The amino group can be readily diazotized and then coupled with a variety of coupling components (e.g., phenols, naphthols, or aromatic amines) to produce a wide range of colored compounds.

The following is a generalized procedure for the synthesis of an azo dye using this compound. The specific coupling component will determine the final color and properties of the dye.

-

Diazotization:

-

Dissolve this compound in a dilute aqueous acid solution (e.g., HCl).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) with constant stirring. The temperature must be maintained below 5°C to prevent the decomposition of the diazonium salt.

-

The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Coupling:

-

Prepare a solution of the coupling component (e.g., 2-naphthol) in a dilute aqueous alkaline solution (e.g., NaOH).

-

Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

The azo dye will precipitate out of the solution as a colored solid.

-

-

Isolation and Purification:

-

The dye is collected by filtration, washed with water, and then can be purified by recrystallization from an appropriate solvent.

-

Caption: General workflow for the synthesis of an azo dye from this compound.

Scaffold for Pharmacologically Active Molecules

In the field of drug development, the aminonaphthalene sulfonic acid scaffold has garnered interest for the synthesis of molecules with potential therapeutic applications. Notably, this compound is a precursor for the synthesis of certain diaryl urea derivatives that have been investigated for their in vitro antitumor activity.[3]

The general strategy involves the reaction of the amino group of this compound with a substituted isocyanate to form the diaryl urea linkage. The substituents on the second aryl ring can be varied to modulate the biological activity of the final compound. While specific IC50 values for derivatives of this compound are not widely published, related diaryl urea compounds have shown potent anticancer activities, indicating the potential of this compound as a valuable starting material for medicinal chemistry campaigns.

Spectroscopic Data

Access to reliable spectroscopic data is crucial for the identification and characterization of chemical compounds. However, a comprehensive and publicly available set of ¹H NMR, ¹³C NMR, and IR spectra for this compound is currently limited. Researchers are advised to acquire their own analytical data for this compound to ensure the identity and purity of their samples. The data for isomeric aminonaphthalene sulfonic acids are available in various databases and can be used for comparative purposes, but not for direct identification.

Safety and Handling

As a responsible scientist, it is imperative to be fully aware of the safety and handling precautions for any chemical. The following information is a summary from available Safety Data Sheets (SDS).

-

Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a compound of significant industrial and research interest. Its well-defined synthesis via the Bucherer reaction and its utility as a versatile intermediate, particularly in the creation of azo dyes and as a potential scaffold for new pharmaceuticals, underscore its importance in synthetic chemistry. While there is a need for more publicly available, detailed experimental protocols and comprehensive spectroscopic data, this guide provides a solid foundation for researchers and drug development professionals working with this valuable chemical.

References

An In-depth Technical Guide to the Synthesis and Purification of 6-Aminonaphthalene-2-sulfonic Acid

This guide provides a comprehensive overview of the synthesis and purification of 6-Aminonaphthalene-2-sulfonic acid (also known as Brönner's acid), a crucial intermediate in the production of azo dyes and a valuable building block in the development of pharmaceuticals and other specialty chemicals.[1] This document is intended for researchers, chemists, and professionals in the fields of drug development and chemical manufacturing, offering in-depth insights into established synthetic routes, purification protocols, and analytical characterization.

Introduction: Significance and Properties of this compound

This compound (C₁₀H₉NO₃S, Molar Mass: 223.25 g/mol ) is a stable, crystalline solid, typically appearing as white to light yellow powder.[2][3] Its structure, featuring both a primary amine and a sulfonic acid group on a naphthalene core, imparts unique chemical properties that make it a versatile precursor in organic synthesis. The sulfonic acid group enhances water solubility, a key feature for its application in dye manufacturing.[2][3]

The primary application of this compound lies in the synthesis of a wide array of azo dyes.[1] Beyond this traditional use, recent research has highlighted its potential in medicinal chemistry, where it serves as a scaffold for the synthesis of novel compounds with potential biological activities.[1]

This guide will delve into the primary industrial method for its synthesis, the Bucherer reaction, and explore alternative methodologies. A significant focus will be placed on purification techniques to achieve the high purity required for pharmaceutical and high-performance material applications.

Synthetic Routes: From Precursors to Product

The synthesis of this compound is predominantly achieved through the Bucherer reaction, a well-established method for the amination of naphthols. An alternative, though less common, approach involves the direct sulfonation of 2-naphthylamine.

The Bucherer Reaction: A Cornerstone of Industrial Synthesis

The Bucherer reaction is a reversible nucleophilic substitution reaction that converts a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[4][5] For the synthesis of this compound, the starting material is 2-hydroxynaphthalene-6-sulfonic acid.[1][6]

The reaction proceeds through a series of equilibrium steps, initiated by the addition of a bisulfite ion to the electron-rich naphthalene ring of the naphthol. This is followed by a nucleophilic attack of ammonia or an amine, leading to the formation of an intermediate which then eliminates the bisulfite to yield the corresponding naphthylamine.[4][5][7] The reversibility of the reaction is a key feature, allowing for the conversion of naphthylamines back to naphthols under specific conditions.[4][5]

Diagram of the Bucherer Reaction Workflow

Caption: Workflow for the synthesis and purification of this compound via the Bucherer Reaction.

A patented industrial process describes a single-vessel synthesis which streamlines production.[8] The process begins with the sulfonation of 2-hydroxynaphthalene, followed by the Bucherer reaction without isolating the intermediate.

-

Step 1: Sulfonation. 2-Hydroxynaphthalene is reacted with concentrated sulfuric acid. The temperature is carefully controlled and incrementally increased to drive the reaction towards the desired 2-hydroxy-6-sulfonic acid isomer.[8]

-

Step 2: Bucherer Reaction. The crude sulfonation mixture is diluted with water. To this aqueous solution of 2-hydroxynaphthalene-6-sulfonic acid, ammonia and ammonium bisulfite are added. The reaction is then carried out in a stirred autoclave at elevated temperature and pressure.[8]

-

Step 3: Isolation of Crude Product. After the reaction is complete, the mixture is cooled, and the crude this compound precipitates out of the solution. The solid is then collected by filtration.

Sulfonation of 2-Naphthylamine: An Alternative Pathway

An alternative route to this compound is the direct sulfonation of 2-naphthylamine. This method is less common due to the carcinogenic nature of 2-naphthylamine and challenges in controlling the regioselectivity of the sulfonation.

The sulfonation of 2-naphthylamine with oleum (fuming sulfuric acid) can lead to a mixture of isomeric aminonaphthalenesulfonic acids.[6] Controlling the reaction temperature is crucial to favor the formation of the desired 6-amino-2-sulfonic acid isomer.

Modern Synthetic Approaches

While the Bucherer reaction remains the industrial standard, modern organic synthesis offers alternative strategies for the formation of C-N bonds that could be applied to the synthesis of aminonaphthalenes. These include transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.[9] These methods offer the potential for milder reaction conditions and broader substrate scope but may be less economically viable for the large-scale production of this specific compound.

Purification: Achieving High Purity for Demanding Applications

The purity of this compound is critical for its end-use, particularly in pharmaceutical applications where even trace impurities can have significant consequences.

Recrystallization: The Primary Purification Technique

The most common method for the purification of this compound is recrystallization from a large volume of hot water.[6] The compound has limited solubility in cold water but is more soluble in hot water, allowing for the effective removal of many impurities upon cooling and crystallization.[6]

Diagram of the Purification and Quality Control Workflow

Caption: General workflow for the purification and quality control of this compound.

-

Dissolution: The crude this compound is suspended in a suitable volume of deionized water. The mixture is heated to boiling with stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The solution is then hot-filtered to remove the activated carbon.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize the yield of crystals.

-

Isolation: The crystallized product is collected by vacuum filtration and washed with a small amount of cold deionized water to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried in a vacuum oven at a suitable temperature to remove residual water.

Characterization and Quality Control

The purity and identity of the final product must be confirmed through various analytical techniques.

Reverse-phase HPLC is an effective method for assessing the purity of this compound. A typical method would utilize a C18 column with a mobile phase consisting of an acetonitrile and water mixture, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amino (N-H stretching), sulfonic acid (S=O stretching), and aromatic (C-H and C=C stretching) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms in the naphthalene ring system.

-

Melting Point: The melting point of the purified compound should be sharp and consistent with literature values (typically decomposes above 300°C).[11] A broad melting range can indicate the presence of impurities.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃S | [2][3] |

| Molar Mass | 223.25 g/mol | [1][12] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | >300 °C (decomposes) | [11] |

| Water Solubility | 0.12 g/L at 20 °C | [6] |

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, the affected area should be flushed immediately with plenty of water.

Conclusion

The synthesis and purification of this compound are well-established processes, with the Bucherer reaction being the dominant industrial method due to its efficiency and scalability. Achieving high purity is paramount for its diverse applications and relies on careful execution of purification techniques, primarily recrystallization. This guide has provided a detailed overview of the key synthetic and purification strategies, along with the necessary analytical methods for quality control, to aid researchers and professionals in their work with this important chemical intermediate.

References

- 1. Buy this compound | 52365-47-6 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]

- 4. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 5. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US4908478A - Single-vessel process for preparing 2-acetaminonaphthalene-6-sulfonic acid of high purity - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Aminonaphthalene-2-sulfonic acid solubility in different solvents

A-Z solubility guide for 6-Aminonaphthalene-2-sulfonic acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This compound, also known as Brönner's acid, is a key intermediate in the synthesis of various dyes and has potential applications in pharmaceutical development.[1][2] A thorough understanding of its solubility characteristics across a range of solvents is paramount for its effective use in synthesis, purification, formulation, and biological studies. This guide provides a comprehensive overview of the solubility of this compound, detailing its physicochemical properties, presenting quantitative solubility data, and offering a standardized protocol for its determination. The underlying factors governing its solubility are discussed, providing researchers with the predictive power to optimize their experimental conditions.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in chemical and pharmaceutical sciences. For this compound, solubility data is essential for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, maximizing reaction rates and yields.

-

Purification: Designing efficient crystallization processes, which rely on differential solubility in various solvents and at different temperatures.[1]

-

Pharmaceutical Formulation: For any potential therapeutic application, understanding aqueous solubility is fundamental for predicting bioavailability and for developing suitable dosage forms.[3]

-

Analytical Chemistry: Preparing solutions of known concentrations for methods like HPLC or UV-Vis spectroscopy requires accurate solubility knowledge.[4]

This guide serves as a central resource for professionals, consolidating known data and providing the practical tools to assess the solubility of this compound for their specific application.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is an amphiphilic molecule containing a nonpolar naphthalene core, a basic amino group (-NH2), and a strongly acidic sulfonic acid group (-SO3H).[2] This unique combination of functional groups dictates its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃S | [5] |

| Molecular Weight | 223.25 g/mol | [6] |

| Appearance | White to light orange powder/crystal | [1] |

| pKa (Predicted) | -0.08 ± 0.40 | [1] |

| XLogP3 (Computed) | -0.1 | [7] |

| Density | ~1.5 g/cm³ | [8] |

The very low predicted pKa value indicates that the sulfonic acid group is highly acidic, stronger than typical carboxylic acids, and will be ionized (as -SO₃⁻) across almost the entire aqueous pH range.[9][10] The negative XLogP3 value suggests a high degree of hydrophilicity, predicting favorable solubility in polar solvents.[7]

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent and the temperature. The presence of both a polar, ionizable sulfonic acid group and a basic amino group, attached to a large hydrophobic naphthalene ring, results in complex solubility behavior.

| Solvent | Temperature | Solubility | Notes |

| Water | 20 °C | 0.12 g/L | Sparingly soluble in cold water.[1] |

| Water | 100 °C | ~2.0 g/L (0.2%) | Solubility increases significantly in hot water.[1] |

| Ethanol / iso-Butanol | Not Specified | Soluble | Used for crystallization of the diethylamine salt.[1] |

| n-Butanol | Not Specified | Soluble | Used for crystallization of the S-benzylisothiuronium salt.[1] |

Standard Protocol for Solubility Determination: The Shake-Flask Method

To ensure reliable and reproducible solubility data, adherence to a standardized protocol is crucial. The OECD Guideline 105 (Shake-Flask Method) is a globally recognized standard for determining the water solubility of compounds and is suitable for substances with solubilities above 0.01 g/L.[11][12][13]

Rationale for Method Selection

The Shake-Flask method is chosen for its simplicity, reliability, and direct measurement of saturation equilibrium. It involves agitating an excess of the solid compound with the solvent of interest at a constant temperature until equilibrium is reached.[14] This method is ideal for generating the foundational data required in early-stage research and development.

Experimental Workflow Diagram

Caption: Workflow for the OECD 105 Shake-Flask solubility determination method.

Step-by-Step Methodology

-

Preliminary Test:

-

Rationale: To estimate the approximate solubility and determine the amount of substance needed for the main test.[12]

-

Procedure: Add the test substance in stepwise portions to a known volume of the solvent at the test temperature, agitating after each addition. Observe the amount required to achieve saturation.

-

-

Main Test (in triplicate):

-

Preparation: Weigh an amount of this compound that is at least five times the amount determined in the preliminary test into three separate glass-stoppered flasks.[14]

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., deionized water, ethanol) to each flask.

-

Equilibration: Place the flasks in a constant temperature bath (e.g., 25 °C ± 0.5 °C) and agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but longer periods (48-72 hours) may be necessary. Periodically check by sampling and analysis until consecutive measurements are stable.[14]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the flasks to stand in the temperature bath for at least 24 hours for undissolved solid to settle. To ensure complete separation of the solid phase, centrifuge an aliquot of the mixture at the same temperature.[13]

-

Sampling & Analysis: Carefully withdraw a sample from the clear supernatant of each flask. Determine the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[4][15]

-

Calculation: The solubility is the average concentration from the three flasks, expressed in g/L or mg/mL.

-

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.

Caption: Key factors governing the solubility of this compound.

-

Solvent Polarity: This is the most critical factor. The principle of "like dissolves like" applies.[16]

-

Polar Solvents (e.g., Water, Methanol): These solvents can engage in strong hydrogen bonding with the highly polar sulfonic acid and amino groups.[9][17] This interaction helps to overcome the crystal lattice energy of the solid and solvate the molecule. However, the large nonpolar naphthalene ring limits overall solubility, as seen in the low solubility in cold water.[1]

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents cannot effectively solvate the charged/polar functional groups, leading to extremely poor solubility.

-

-

pH: The ionization state of the functional groups is pH-dependent.

-

The sulfonic acid group is a very strong acid and exists as the sulfonate anion (-SO₃⁻) in all but the most extremely acidic conditions.[10]

-

The amino group is basic and will be protonated (-NH₃⁺) under acidic conditions.

-

Therefore, at intermediate pH values, the molecule exists as a zwitterion, which can enhance its interaction with water and increase aqueous solubility.

-

-

Temperature: For most solid solutes, including this one, solubility is an endothermic process. Increasing the temperature provides the energy needed to break the intermolecular forces in the solid crystal lattice, leading to a significant increase in solubility, as evidenced by the ~17-fold increase in water solubility from 20 °C to 100 °C.[1][16]

Conclusion

The solubility of this compound is characterized by its poor solubility in cold water, which significantly improves with heat. Its amphiphilic nature, with dominant polar functional groups, suggests good solubility in polar organic solvents but poor solubility in non-polar media. Due to a lack of comprehensive published data, direct experimental measurement using standardized protocols like the OECD 105 shake-flask method is imperative for obtaining reliable data for research and development. By understanding the interplay of molecular structure, solvent polarity, and temperature, scientists can effectively manipulate and utilize this compound in their work.

References

- 1. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]

- 2. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 3. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. chem-casts.com [chem-casts.com]

- 6. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Aminonaphthalene-2-sulfonate | C10H8NO3S- | CID 9543090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Amino-2-naphthalenesulfonic acid | CAS#:93-00-5 | Chemsrc [chemsrc.com]

- 9. capitalresin.com [capitalresin.com]

- 10. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

Environmental Effects on the Fluorescence of 6-Aminonaphthalene-2-sulfonic Acid: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Aminonaphthalene-2-sulfonic acid, also known as Brönner's acid, is a fluorescent molecule whose emission properties are exquisitely sensitive to its local microenvironment. This sensitivity makes it, and related aminonaphthalenesulfonates, powerful tools for probing molecular interactions, conformational changes, and local polarity in complex biological and chemical systems. This guide provides an in-depth exploration of the key environmental factors—solvent polarity, pH, temperature, and quenching agents—that modulate its fluorescence. By understanding the causality behind these effects, researchers can effectively harness this probe to gain critical insights in fields ranging from protein science to drug development.

The Foundation: Understanding Fluorescence

Before delving into environmental effects, a foundational understanding of the fluorescence phenomenon is essential. Fluorescence is a multi-stage process involving the absorption of light and the subsequent emission of a photon with lower energy (longer wavelength). This process is elegantly illustrated by the Jablonski diagram, named after Polish physicist Aleksander Jablonski.[1][2]

A molecule in its ground electronic state (S₀) absorbs a photon, promoting an electron to a higher energy excited singlet state (S₁ or S₂).[3][4] This excitation is virtually instantaneous. The excited molecule then rapidly loses some energy non-radiatively through vibrational relaxation, descending to the lowest vibrational level of the S₁ state.[1][4] From here, it can return to the ground state by emitting a photon; this radiative process is known as fluorescence.[5] The energy difference between the excitation and emission photons is termed the Stokes shift.

References

An In-Depth Technical Guide to 6-Aminonaphthalene-2-sulfonic Acid (Bronner's Acid): Molecular Structure, Properties, and Applications

Introduction

6-Aminonaphthalene-2-sulfonic acid, commonly known in the industry as Bronner's acid or Broenner's acid, is a pivotal organic compound with the chemical formula C₁₀H₉NO₃S.[1][2] As a derivative of naphthalene, it belongs to the class of aminonaphthalenesulfonic acids, which are characterized by the presence of both an amino (-NH₂) and a sulfonic acid (-SO₃H) functional group on the naphthalene ring system.[1][3] This bifunctional nature makes it an exceptionally versatile intermediate in chemical synthesis. While its primary and most established application is in the manufacturing of a wide array of azo dyes, its utility extends to the synthesis of pharmaceuticals and as a reagent in analytical chemistry.[3][4][5] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

Chemical Identity

The unambiguous identification of a chemical compound is critical for research and industrial applications. Key identifiers for this compound are consolidated below.

-

IUPAC Name: this compound[1]

-

Common Synonyms: Bronner's acid, Broenner's acid, 2-Amino-6-naphthalenesulfonic acid, Amino-Schaeffer acid[1][6][7]

-

Molecular Formula: C₁₀H₉NO₃S[1]

Structural Elucidation

The structure of this compound consists of a naphthalene bicyclic aromatic ring. The amino group is substituted at the C-6 position, and the sulfonic acid group is at the C-2 position.

The specific placement of these functional groups is crucial to its chemical behavior. The amino group serves as a primary site for diazotization, a fundamental step in azo dye synthesis.[8] The sulfonic acid group, being strongly acidic and polar, imparts significant water solubility to the molecule and its derivatives, which is a highly desirable property for dyes used in aqueous textile dyeing processes.[6] This unique structural arrangement dictates its reactivity and makes it a preferred building block over other isomers for specific synthetic targets.

Physicochemical Properties

The physical and chemical properties of Bronner's acid are summarized in the table below. These properties are essential for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | White to light yellow or pale reddish-yellow crystalline powder. | [4][6] |

| Molecular Weight | 223.25 g/mol | [1][3] |

| Boiling Point | ~500°C | [9] |

| Density | 1.5 ± 0.1 g/cm³ | [9] |

| Water Solubility | Limited; approximately 0.12 g/L at 20°C. Crystallizes from hot water as a monohydrate. | [3][4] |

| pKa | Data available in IUPAC Digitized pKa Dataset. | [1] |

Scientist's Note: The low solubility in cold water is a key factor in its purification. It can be effectively purified by recrystallization from a large volume of hot water, as it is sparingly soluble even at 100°C (0.2%).[3] The sulfonic acid group makes it highly soluble in alkaline solutions through salt formation.

Synthesis and Purification

Primary Synthesis Route: The Bucherer Reaction

The industrial synthesis of this compound is predominantly achieved via the Bucherer reaction.[3][4] This well-established named reaction is a reversible nucleophilic substitution used to convert a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.

Causality of Experimental Choice: The starting material is 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer's acid).[3] The Bucherer reaction is the method of choice because it provides a direct and efficient pathway to introduce an amino group at the desired position, leveraging readily available precursors. The sulfite/bisulfite is not merely a reagent but a catalyst that facilitates the addition-elimination mechanism, making the conversion possible under manageable industrial conditions.

Caption: Workflow of the Bucherer Reaction for synthesizing Bronner's acid.

Laboratory-Scale Purification Protocol: Recrystallization

This protocol describes a self-validating method for purifying crude Bronner's acid. Purity can be confirmed post-procedure via HPLC analysis.

-

Dissolution: Place the crude this compound in a large Erlenmeyer flask. Add a significant volume of deionized water (approximately 500 mL for every 1 gram of crude product, reflecting its low solubility).[3]

-

Heating: Heat the suspension to boiling on a hot plate with constant stirring. The solid should dissolve completely, or a very small amount of insoluble impurity may remain.

-

Rationale: Heating increases the solubility of Bronner's acid, allowing it to enter the solution while many impurities may not. The large volume of water is critical to ensure complete dissolution.[3]

-

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated Büchner funnel to remove them. This step must be done quickly to prevent premature crystallization of the product.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.

-

Rationale: Slow cooling promotes the formation of larger, purer crystals, as impurities tend to remain in the solution (the "mother liquor").

-

-

Isolation: Collect the crystallized product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The final product is typically a monohydrate.[3][10]

Applications in Research and Industry

Core Application: Azo Dye Intermediate

The primary industrial use of Bronner's acid is as a coupling component or diazo component in the synthesis of azo dyes.[4][5] Its amino group can be diazotized and coupled with various naphthols, anilines, or other aromatic compounds to produce a vast range of colors. It is a vital precursor for acid dyes, direct dyes, and mordant azo dyes, which are used extensively in the textile industry for coloring wool, silk, cotton, and nylon fibers.[5][8]

Examples of dyes synthesized using Bronner's acid include:

Pharmaceutical and Chemical Synthesis

In the realm of medicinal chemistry and drug development, this compound serves as a versatile scaffold. Research has shown its utility in the synthesis of diaryl urea derivatives that exhibit in vitro antitumor activity.[3][4] Its defined structure allows for systematic modification, making it a valuable starting material for creating libraries of novel compounds for biological screening.

Analytical Chemistry

The compound's functional groups also lend it to applications in analytical chemistry. It can be used as a reagent for the detection of specific metal ions through complexation reactions or serve as a pH indicator, as its chromophoric properties can change with pH.[4][6]

Analytical Characterization Protocol: RP-HPLC

To assess the purity of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise and reliable method.[11]

Objective: To separate and quantify this compound from potential impurities.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

-

Rationale: A C18 column provides excellent hydrophobic retention for the naphthalene ring system, allowing for good separation from more or less polar impurities.

-

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier like 0.1% phosphoric acid.[11]

-

Rationale: Acetonitrile acts as the organic modifier to elute the compound. Phosphoric acid is added to suppress the ionization of the sulfonic acid group, leading to sharper, more symmetrical peaks and improved retention time consistency. For MS compatibility, formic acid should be used instead.[11]

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound in the chromatogram. The retention time should be consistent with that of a certified reference standard.

Safety and Toxicology

As with any chemical reagent, proper handling of this compound is essential.

-

GHS Hazard Classification: It may cause an allergic skin reaction (H317, Skin Sens. 1).[1][12]

-

Toxicological Data:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[13]

-

Eye Protection: Use tightly fitting safety goggles.[13]

-

Skin and Body Protection: Wear a lab coat. Avoid breathing dust; handle in a well-ventilated area or with respiratory protection if dust formation is unavoidable.[12][13]

-

-

First Aid Measures:

Conclusion

This compound (Bronner's acid) is a compound of significant industrial and research importance. Its value is derived directly from its molecular architecture—a naphthalene core functionalized with an amino group amenable to diazotization and a sulfonic acid group that confers aqueous solubility. While its legacy is firmly rooted in the dye industry, its continued use as a versatile building block in the synthesis of novel bioactive molecules ensures its relevance for future scientific endeavors. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization.

References

- 1. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mahavirsynthesis.com [mahavirsynthesis.com]

- 3. 6-Amino-2-naphthalenesulfonic acid | 93-00-5 [chemicalbook.com]

- 4. Buy this compound | 52365-47-6 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 93-00-5: 6-Amino-2-naphthalenesulfonic acid [cymitquimica.com]

- 7. 6-Aminonaphthalene-2-sulfonate | C10H8NO3S- | CID 9543090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [dyestuffintermediates.com]

- 9. 6-Amino-2-naphthalenesulfonic acid | CAS#:93-00-5 | Chemsrc [chemsrc.com]

- 10. 6-Amino-2-naphthalenesulfonic Acid | 93-00-5 | TCI AMERICA [tcichemicals.com]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. Page loading... [wap.guidechem.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Biodegradation of 6-Aminonaphthalene-2-sulfonic acid

Introduction: The Environmental Significance and Microbial Solution

6-Aminonaphthalene-2-sulfonic acid (6A2NS) is a prominent member of the aminonaphthalenesulfonic acids, a class of compounds extensively used as precursors in the synthesis of azo dyes.[1] Due to their high water solubility and the stability of the naphthalene ring system, these compounds are recalcitrant to conventional wastewater treatment processes, leading to their persistence in aquatic environments.[2] The presence of the sulfonate group, in particular, renders the aromatic ring resistant to microbial attack and can inhibit microbial growth.[3][4] However, the metabolic versatility of microbial consortia offers a robust and environmentally sustainable solution for the complete mineralization of these xenobiotic compounds.

This technical guide provides a comprehensive overview of the microbial degradation of 6A2NS, detailing the intricate biochemical pathways, the synergistic interactions within microbial communities, and the key enzymatic players. It further offers field-proven, step-by-step protocols for the isolation of potent degrading consortia, the analysis of metabolic intermediates, and the characterization of enzymatic activities, designed for researchers and professionals in bioremediation and drug development.

The Biochemistry of Degradation: A Tale of Microbial Mutualism

The complete mineralization of this compound is a classic example of microbial synergism, where different bacterial species collaborate to detoxify and utilize the compound.[5][6] A single microbial strain is typically incapable of complete degradation; instead, a multi-species community is required, often comprising genera such as Pseudomonas, Sphingomonas, Flavobacterium, and Bacillus.[3][7]

The degradation initiates with a critical desulfonation step, which is often the rate-limiting reaction. This is achieved through the action of a multi-component ring-hydroxylating dioxygenase, an enzyme system that bears resemblance to the well-characterized naphthalene dioxygenase.[8][9]

Part 1: The Initial Attack and Desulfonation

The process begins with a regioselective dioxygenation of the aromatic ring at the 1- and 2-positions. This enzymatic attack, catalyzed by a naphthalene dioxygenase-like enzyme , incorporates both atoms of molecular oxygen to form an unstable diol intermediate.[8] This intermediate spontaneously eliminates the sulfite group (SO₃²⁻), yielding 5-aminosalicylate (5AS) . This initial conversion is often carried out by a specific member of the consortium, such as Pseudomonas sp. strain BN6.[5][6]

Caption: Initial enzymatic attack on 6A2NS.

Part 2: Mineralization of 5-Aminosalicylate

The intermediate, 5-aminosalicylate, is then utilized by other members of the microbial community, such as Pseudomonas sp. strain BN9.[5][6] This prevents the accumulation of 5AS, which can otherwise lead to the formation of inhibitory black polymers by the initial degrader.[6] The mineralization of 5AS proceeds through a distinct metabolic pathway:

-

Ring Cleavage: 5AS is subjected to ring cleavage by a 5-aminosalicylate 1,2-dioxygenase , an Fe(II)-dependent enzyme. This reaction yields cis-4-amino-6-carboxy-2-oxo-hexa-3,5-dienoate (cis-ACOHDA).[10][11]

-

Isomerization: The cis-isomer spontaneously or enzymatically (catalyzed by glutathione) converts to its trans-isomer.

-

Deamination: The trans-ACOHDA is then deaminated by trans-ACOHDA hydrolase to form fumarylpyruvate.

-

Central Metabolism: Finally, fumarylpyruvate is cleaved into fumarate and pyruvate , which are common intermediates of central metabolic pathways (like the Krebs cycle) and are used for cell growth and energy production.

Caption: Biochemical pathway for 5-aminosalicylate degradation.

Factors Influencing Biodegradation Efficiency

The successful application of bioremediation technologies hinges on optimizing environmental conditions to favor microbial activity. Several key factors significantly influence the rate and extent of 6A2NS degradation.

| Parameter | Optimal Range | Rationale & Causality |

| pH | 7.0 - 8.5 | Microbial enzymatic activities are highly pH-dependent. A neutral to slightly alkaline pH range generally supports the optimal functioning of the dioxygenases and hydrolases involved in the degradation pathway. Extreme pH values can lead to enzyme denaturation and reduced microbial growth.[12] |

| Temperature | 30 - 37°C | Mesophilic conditions are typically optimal for the bacteria involved. Higher temperatures can increase reaction rates and substrate solubility, but temperatures exceeding 40°C often lead to decreased enzyme stability and reduced cell viability.[5][13][14] |

| Oxygen Availability | Aerobic | The initial and critical ring-hydroxylating and ring-cleavage steps are catalyzed by dioxygenases, which require molecular oxygen as a co-substrate. Anaerobic conditions will not support this pathway.[9] |

| Nutrient Availability (C:N Ratio) | Nitrogen Limitation | In some consortia, limiting nitrogen sources while providing 6A2NS as the sole carbon, nitrogen, and sulfur source can remarkably increase removal efficiency. This forces the microorganisms to utilize the xenobiotic for all essential elemental needs.[15] |

| Co-substrates | Presence of Naphthalene | The presence of a more readily degradable, structurally similar compound like naphthalene can induce the production of the necessary dioxygenase enzymes, potentially accelerating the initial degradation of 6A2NS through co-metabolism.[8] |

Experimental Protocols: A Practical Guide

This section provides detailed, self-validating protocols for the key experimental workflows required to study the biodegradation of 6A2NS.

Caption: Overall experimental workflow for studying 6A2NS biodegradation.

Protocol 1: Enrichment and Isolation of 6A2NS-Degrading Bacteria

Objective: To enrich and isolate a bacterial consortium capable of utilizing 6A2NS as a sole source of carbon and energy.

Principle: This protocol uses a selective culture medium where 6A2NS is the only available carbon source, thus enriching for microorganisms that can metabolize it.

Materials:

-

Mineral Salts Medium (MSM):

-

Dipotassium hydrogen phosphate (K₂HPO₄): 2.27 g/L

-

Potassium dihydrogen phosphate (KH₂PO₄): 0.95 g/L

-

Ammonium sulfate ((NH₄)₂SO₄): 0.67 g/L[16]

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 0.2 g/L[17]

-

Trace Metals Solution: 2 mL/L (see recipe below)[16]

-

This compound (6A2NS): 0.5 g/L (as sole carbon source)

-

Deionized water: to 1 L

-

Agar (for solid medium): 15-17 g/L[16]

-

-

Trace Metals Solution (1000x):

-

EDTA: 5.2 g/L

-

FeSO₄·7H₂O: 2.0 g/L

-

MnSO₄·H₂O: 0.5 g/L

-

ZnSO₄·7H₂O: 0.5 g/L

-

CoCl₂·6H₂O: 0.1 g/L

-

(Prepare in 1L deionized water, adjust pH to ~6.5, filter sterilize)[16]

-

-

Environmental sample (e.g., soil or water from an industrial site)

-

Sterile flasks, petri dishes, incubator shaker

Methodology:

-

Enrichment:

-

Prepare liquid MSM with 0.5 g/L 6A2NS. Dispense 100 mL into 250 mL sterile flasks.

-

Inoculate each flask with 1 g of soil or 1 mL of water from the contaminated site.

-

Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days.[17]

-

Observe for turbidity. Once growth is observed, transfer 5 mL of the culture to a fresh 100 mL of the same medium.

-

Repeat this sub-culturing step at least three times to enrich for a well-adapted consortium.[13]

-

-

Isolation:

-

Prepare solid MSM agar plates containing 0.5 g/L 6A2NS.

-

Take a sample from the final enrichment flask and prepare serial dilutions (10⁻¹ to 10⁻⁶) in sterile saline.

-

Spread 100 µL of each dilution onto the MSM agar plates.

-

Incubate the plates at 30°C for 5-7 days until distinct colonies appear.

-

Purify individual colonies by re-streaking onto fresh plates.

-

-

Validation:

-

Inoculate purified isolates individually and in various combinations into liquid MSM with 6A2NS.

-

Monitor for growth (turbidity) and the disappearance of 6A2NS using HPLC (see Protocol 2) to identify single strains or consortia capable of degradation.[3]

-

Protocol 2: Analytical Quantification of 6A2NS and Metabolites by HPLC

Objective: To quantify the concentration of 6A2NS and its primary metabolite, 5-aminosalicylate, over time.

Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A UV detector is used for quantification by measuring absorbance at a specific wavelength.

Materials:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][19]

-

Mobile Phase A: 0.1% Formic Acid in Water (MS-compatible).[18]

-

Mobile Phase B: Acetonitrile.

-

6A2NS and 5AS analytical standards.

-

0.45 µm syringe filters.

Methodology:

-

Sample Preparation:

-

Withdraw 1 mL of culture at various time points (e.g., 0, 12, 24, 48, 72 hours).

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the cells.[17]

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min[19]

-

Injection Volume: 20 µL[19]

-

Column Temperature: 30°C[19]

-

Detection Wavelength: 280 nm (for naphthalenesulfonates) or scan with PDA.[20]

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 50% A, 50% B

-

15-18 min: Linear gradient to 5% A, 95% B

-

18-20 min: Hold at 5% A, 95% B

-

20-22 min: Return to 95% A, 5% B

-

22-25 min: Re-equilibration

-

-

-

Quantification:

-

Prepare a calibration curve using analytical standards of 6A2NS and 5AS (e.g., 1, 5, 10, 25, 50, 100 mg/L).

-

Inject standards and samples.

-

Calculate the concentration in samples by comparing the peak area to the calibration curve.

-

Protocol 3: Naphthalene Dioxygenase Activity Assay

Objective: To measure the activity of the initial ring-hydroxylating dioxygenase in cell-free extracts.

Principle: This assay measures the NADH-dependent conversion of a substrate by the dioxygenase enzyme present in the cell-free extract. The rate of NADH oxidation can be monitored spectrophotometrically at 340 nm, or the formation of the product can be measured by HPLC.[10][11]

Materials:

-

Bacterial cells grown in the presence of 6A2NS (as an inducer).

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10% glycerol, 1 mM DTT.[10]

-

Lysozyme, DNase I.

-

Ultracentrifuge.

-

Spectrophotometer or HPLC system.

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5).

-

NADH stock solution (10 mM).

-

6A2NS stock solution (10 mM).

Methodology:

-

Preparation of Cell-Free Extract:

-

Harvest induced bacterial cells by centrifugation (6,000 x g, 15 min, 4°C).

-

Wash the cell pellet twice with Lysis Buffer.

-

Resuspend the pellet in a small volume of Lysis Buffer and add lysozyme (~1 mg/mL) and a catalytic amount of DNase I.

-

Incubate on ice for 30 minutes, then sonicate to complete lysis.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to remove cell debris and membranes. The supernatant is the cell-free extract.

-

Determine the protein concentration of the extract (e.g., using the Bradford method).

-

-

Enzymatic Assay (Spectrophotometric):

-

In a quartz cuvette, combine:

-

Reaction Buffer: to a final volume of 1 mL.

-

Cell-free extract: 50-100 µg of total protein.

-

NADH: to a final concentration of 0.2 mM.

-

-

Start the reaction by adding 6A2NS to a final concentration of 0.1 mM.

-

Immediately monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) due to NADH oxidation.

-

Calculate activity as nmol of NADH oxidized per minute per mg of protein. A control reaction without 6A2NS must be run to subtract the background NADH oxidase activity.

-

-

Enzymatic Assay (HPLC-based):

-

Set up the reaction as above in a microcentrifuge tube.

-

Incubate at 30°C for a set time (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the protein.

-

Centrifuge to clarify and analyze the supernatant by HPLC (Protocol 2) to quantify the formation of 5-aminosalicylate.

-

Conclusion and Future Outlook

The biodegradation of this compound exemplifies the power of microbial consortia in mineralizing persistent xenobiotic compounds. The process relies on a sophisticated interplay of metabolic capabilities, initiated by a desulfonating dioxygenation and followed by the complete catabolism of the resulting intermediate, 5-aminosalicylate. Understanding these pathways and the microorganisms involved is paramount for designing and optimizing effective bioremediation strategies for industrial effluents contaminated with dye precursors.

Future research should focus on the molecular characterization of the novel dioxygenases responsible for the initial attack on sulfonated naphthalenes. Metabolic engineering approaches could be employed to construct recombinant strains with enhanced degradation capabilities, potentially combining the entire pathway into a single, robust organism.[21] Furthermore, optimizing bioreactor conditions based on kinetic studies will be crucial for the transition from laboratory-scale experiments to full-scale industrial applications, paving the way for a cleaner and more sustainable chemical industry.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. ijcmas.com [ijcmas.com]

- 6. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Degradation of substituted naphthalenesulfonic acids by Sphingomonas xenophaga BN6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naphthalene dioxygenase: purification and properties of a terminal oxygenase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Biodegradation of naphthalene using Pseudomonas aeruginosa by up flow anoxic–aerobic continuous flow combined bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. coleman-lab.org [coleman-lab.org]

- 17. researchgate.net [researchgate.net]

- 18. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. benchchem.com [benchchem.com]

- 20. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 21. Metabolic engineering of Pseudomonas bharatica CSV86T to degrade Carbaryl (1-naphthyl-N-methylcarbamate) via the salicylate-catechol route - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Aminonaphthalene-2-sulfonic acid (Bronner's Acid) and Its Derivatives in Research and Drug Development

This guide provides a comprehensive technical overview of 6-Aminonaphthalene-2-sulfonic acid, a versatile chemical compound with significant applications in industrial and research settings, particularly in the development of novel therapeutic agents. This document will delve into its fundamental properties, synthesis, and its role as a key building block in the creation of bioactive molecules, offering valuable insights for researchers, chemists, and professionals in the field of drug discovery.

Nomenclature and Physicochemical Properties

This compound is a naphthalene-based organic compound characterized by the presence of both an amino group (-NH₂) and a sulfonic acid group (-SO₃H). This dual functionality imparts unique chemical reactivity and physical properties, making it a valuable intermediate in various synthetic processes.

Synonyms and Identifiers

To ensure clarity and facilitate comprehensive literature searches, a list of common synonyms and chemical identifiers for this compound is provided below.

| Identifier Type | Value |

| Common Name | Bronner's Acid[1] |

| IUPAC Name | This compound |

| CAS Number | 93-00-5 |

| Molecular Formula | C₁₀H₉NO₃S[1] |

| Molecular Weight | 223.25 g/mol [1] |

| Alternative Names | 2-Amino-6-naphthalenesulfonic acid, 2-Naphthylamine-6-sulfonic acid, Amino-Schaeffer acid |

Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Solubility | Limited in water (approx. 0.12 g/L at 20°C) | --INVALID-LINK-- |

| Melting Point | >300 °C | --INVALID-LINK-- |

| Density | 1.502 g/cm³ | --INVALID-LINK-- |

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the Bucherer reaction , a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and a bisulfite.[2] This reaction is a cornerstone in the synthesis of various dye precursors and pharmaceutical intermediates.[2]

The Bucherer Reaction: Mechanism and Rationale

The Bucherer reaction proceeds through a series of equilibrium steps, initiated by the addition of bisulfite to the naphthol, which facilitates the subsequent nucleophilic attack by ammonia. The reversibility of the reaction allows for the conversion of naphthylamines back to naphthols, a process sometimes referred to as the Bucherer-Lepetit reaction.[2]

Caption: The Bucherer Reaction Workflow.

Experimental Protocol for the Synthesis of this compound

This protocol outlines a generalized procedure for the synthesis of this compound via the Bucherer reaction.

Materials:

-

2-Hydroxynaphthalene-6-sulfonic acid

-

Ammonium sulfite or sodium bisulfite

-

Ammonia solution (aqueous)

-

Autoclave or high-pressure reactor

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charging the Reactor: In a high-pressure reactor, charge 2-Hydroxynaphthalene-6-sulfonic acid, an aqueous solution of ammonium sulfite or sodium bisulfite, and an excess of aqueous ammonia.

-

Reaction Conditions: Seal the reactor and heat to a temperature typically in the range of 150-180°C. The reaction is carried out under pressure for several hours.

-

Work-up: After cooling the reactor, the reaction mixture is typically neutralized with an acid to precipitate the product.

-

Isolation and Purification: The precipitated this compound is isolated by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from hot water.[1]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. Its primary role in modern drug discovery is as a key intermediate in the synthesis of diaryl urea derivatives, a class of compounds known for their potent anticancer activities.

Diaryl Urea Derivatives as Kinase Inhibitors

Diaryl urea-containing compounds have emerged as a significant class of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3] The diaryl urea moiety is adept at forming hydrogen bonds within the ATP-binding pocket of kinases, leading to their inhibition.[3][4]

Many diaryl urea derivatives function as "Type II" kinase inhibitors. They bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This allosteric inhibition prevents the kinase from adopting its active conformation, thereby blocking downstream signaling.[3]

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

Synthesis of Diaryl Urea Derivatives from this compound

The synthesis of diaryl urea derivatives typically involves the reaction of an amine with an isocyanate. In the context of using this compound, it can be a precursor to the amine component.

The following protocol outlines the key steps in synthesizing a diaryl urea derivative, where one of the aryl groups is derived from this compound.

Step 1: Conversion to Sulfonyl Chloride

-

Treat this compound with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to convert the sulfonic acid group into a sulfonyl chloride.

Step 2: Formation of Sulfonamide

-

React the resulting sulfonyl chloride with a desired amine to form a sulfonamide. This step introduces additional diversity into the molecule.

Step 3: Urea Formation

-

The amino group on the naphthalene ring is then reacted with an appropriate aryl isocyanate to form the final diaryl urea derivative.

Caption: Synthetic workflow for diaryl urea derivatives.

Anticancer Activity of Diaryl Urea Derivatives

Numerous studies have demonstrated the potent in vitro anticancer activity of diaryl urea derivatives against a panel of human cancer cell lines. The table below summarizes the activity of some exemplary compounds.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5a | H-460 (Lung) | 0.15 | --INVALID-LINK-- |

| 5a | HT-29 (Colon) | 0.089 | --INVALID-LINK-- |

| 5a | A549 (Lung) | 0.36 | --INVALID-LINK-- |

| 5a | MDA-MB-231 (Breast) | 0.75 | --INVALID-LINK-- |

| 23 | MX-1 (Breast) | 5.17-6.46 | --INVALID-LINK-- |

| 23 | A375 (Melanoma) | 5.17-6.46 | --INVALID-LINK-- |

| 23 | HepG2 (Liver) | 5.17-6.46 | --INVALID-LINK-- |

| 10d | A375 (Melanoma) | 0.65-0.97 | --INVALID-LINK-- |

| 10d | HepG2 (Liver) | 0.65-0.97 | --INVALID-LINK-- |

Application as a Fluorescent Probe

Aminonaphthalenesulfonic acids, including this compound and its isomers, are known to exhibit fluorescence. This property makes them valuable tools in biochemical and biophysical research, particularly for studying protein structure and dynamics. A well-known example is 8-anilinonaphthalene-1-sulfonic acid (ANS), which is structurally related to Bronner's acid.[5]

Probing Protein Conformation and Hydrophobicity

ANS and similar compounds are known as fluorescent probes that can bind to hydrophobic regions on the surface of proteins.[5] In an aqueous environment, these molecules have low fluorescence quantum yields. However, upon binding to hydrophobic pockets, their fluorescence intensity increases significantly, and the emission maximum often undergoes a blue shift. This phenomenon allows researchers to:

-

Monitor protein folding and unfolding.

-

Detect the formation of molten globule intermediates.

-

Characterize ligand binding sites.[5]

The binding is often driven by a combination of hydrophobic and electrostatic interactions, with the negatively charged sulfonate group interacting with positively charged residues on the protein surface.[6]

Cellular Imaging

Derivatives of naphthalene have been developed as fluorescent probes for cellular imaging.[7][8] Their ability to localize in specific cellular compartments, such as mitochondria or lysosomes, and their sensitivity to the local environment (e.g., pH) make them useful for studying cellular processes in living cells.[9][10] While specific applications of this compound in this area are less documented than those of its isomers, its fundamental structure suggests potential for the development of novel imaging agents.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Hazards: May cause skin, eye, and respiratory irritation.

Conclusion